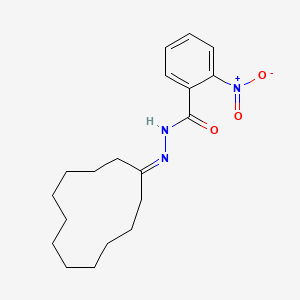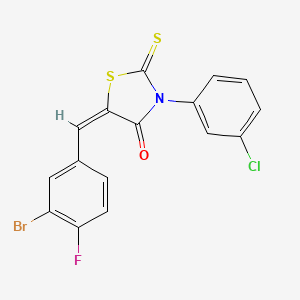![molecular formula C21H19BrN2O5 B5018316 N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-bromobenzamide](/img/structure/B5018316.png)
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-bromobenzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as BIBX1382BS and is known for its potential as a therapeutic agent for various diseases.
Mécanisme D'action
BIBX1382BS works by inhibiting the activity of EGFR, which is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival. By inhibiting the activity of EGFR, BIBX1382BS can prevent the growth and proliferation of cancer cells. In addition, BIBX1382BS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BIBX1382BS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of EGFR, which can prevent the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BIBX1382BS has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BIBX1382BS in lab experiments is its specificity for EGFR inhibition. This allows researchers to study the effects of EGFR inhibition on various cellular processes. However, one limitation of using BIBX1382BS is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BIBX1382BS. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its potential toxicity and develop strategies to minimize its toxicity in vivo. Additionally, further research is needed to fully understand the mechanism of action of BIBX1382BS and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of BIBX1382BS involves several steps, including the condensation of 2-bromo-4-nitrobenzaldehyde with 4-morpholinecarboxylic acid, followed by the reduction of the nitro group and the subsequent coupling reaction with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
BIBX1382BS has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is a key factor in the development and progression of cancer. BIBX1382BS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5/c22-16-4-2-1-3-15(16)20(25)23-17(21(26)24-7-9-27-10-8-24)11-14-5-6-18-19(12-14)29-13-28-18/h1-6,11-12H,7-10,13H2,(H,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSTVQANNBVILI-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B5018245.png)
![1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5018247.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5018270.png)
![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5018274.png)

![4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)
![1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018310.png)
![N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)